The Synthesis of 6-Hydroxydodecanedioyl-CoA: A Technical Guide
The Synthesis of 6-Hydroxydodecanedioyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway for 6-hydroxydodecanedioyl-CoA, a hydroxylated dicarboxylic acid derivative. While not extensively characterized as a primary metabolic route, its synthesis can be postulated based on established principles of fatty acid metabolism, particularly ω-oxidation and subsequent modifications. This document details the enzymatic steps, presents relevant quantitative data, outlines detailed experimental protocols for pathway investigation, and provides visual representations of the core processes. This guide is intended to serve as a foundational resource for researchers investigating dicarboxylic acid metabolism, enzyme function, and the development of novel therapeutics targeting lipid pathways.
Introduction: The Context of Dicarboxylic Acid Metabolism
Dicarboxylic acids (DCAs) are fatty acids with carboxyl groups at both ends of their aliphatic chain. They are typically formed in the endoplasmic reticulum through the ω-oxidation of monocarboxylic fatty acids, a process that becomes more significant when the primary fatty acid catabolism pathway, mitochondrial β-oxidation, is impaired or overloaded.[1][2] The initial step is the hydroxylation of the terminal (ω) carbon by cytochrome P450 enzymes of the CYP4 family.[3][4] This is followed by successive oxidations to an aldehyde and then to a carboxylic acid, forming a DCA.[2]
Once formed, DCAs are preferentially metabolized in peroxisomes.[5][6][7] This guide focuses on a specific derivative, 6-hydroxydodecanedioyl-CoA, postulating its formation from the C12 dicarboxylic acid, dodecanedioic acid. The pathway involves two critical steps: the activation of the dicarboxylic acid to its coenzyme A (CoA) thioester and a subsequent hydroxylation event.
Proposed Synthesis Pathway for 6-Hydroxydodecanedioyl-CoA
The formation of 6-hydroxydodecanedioyl-CoA is proposed to be a two-step process starting from dodecanedioic acid, a product of the ω-oxidation of lauric acid (C12:0).
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CoA Activation: Dodecanedioic acid is activated to dodecanedioyl-CoA.
-
Hydroxylation: Dodecanedioyl-CoA is hydroxylated at the C-6 position to yield the final product.
The following sections will provide an in-depth analysis of each enzymatic step.
Step 1: Activation via Dicarboxylate-CoA Ligase
For a dicarboxylic acid to be metabolically active, it must first be converted to its CoA thioester. This activation is catalyzed by a dicarboxylate-CoA ligase (EC 6.2.1.23), also known as dicarboxylyl-CoA synthetase.[8] This enzyme belongs to the ligase family and facilitates the formation of a carbon-sulfur bond between the carboxyl group of the DCA and the thiol group of coenzyme A, a reaction driven by the hydrolysis of ATP to AMP and pyrophosphate.[8][9]
Reaction: ATP + Dodecanedioic acid + CoA ⇌ AMP + Diphosphate + Dodecanedioyl-CoA
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Caption: CoA activation of dodecanedioic acid.
Step 2: Mid-chain Hydroxylation by Cytochrome P450
The introduction of a hydroxyl group at the C-6 position of dodecanedioyl-CoA is hypothesized to be catalyzed by a cytochrome P450 (CYP) monooxygenase. While the CYP4 family is well-known for ω-hydroxylation, other CYP families are capable of hydroxylating fatty acids at various positions along the aliphatic chain.[3][10] These enzymes utilize molecular oxygen and electrons from NADPH (transferred via NADPH-P450 reductase) to insert a hydroxyl group into a C-H bond.[2][3]
The substrate for this reaction is likely the activated dodecanedioyl-CoA, as CoA esterification often precedes further enzymatic modification. The specific CYP isozyme responsible for this C-6 hydroxylation has not been definitively identified and represents an important area for future research.
Reaction: Dodecanedioyl-CoA + O₂ + NADPH + H⁺ → 6-Hydroxydodecanedioyl-CoA + H₂O + NADP⁺
Quantitative Data
Quantitative kinetic data for the specific enzymes in this proposed pathway are sparse. However, data from studies on related enzymes and substrates provide a valuable reference point for experimental design.
| Enzyme Class | Substrate(s) | Km | Vmax / Activity | Organism/Source | Citation |
| Dicarboxylate-CoA Ligase | Dodecanedioic acid | Best Substrate | Not specified | Microsomal | [11][12] |
| Cytochrome P450 4A1 | Lauric Acid | ~1.9 µM (Ki of 12-OH LA) | ~300 nmol/min/nmol P450 | Recombinant Rat | [13] |
| Acyl-CoA Oxidase | DC12-CoA | 27.5 µM | 1.9 U/mg | Rat Liver | [14] |
| Acyl-CoA Oxidase | DC10-CoA | 31.5 µM | 1.8 U/mg | Rat Liver | [14] |
| Acyl-CoA Oxidase | DC8-CoA | 120 µM | 1.7 U/mg | Rat Liver | [14] |
Note: Data for Cytochrome P450 4A1 is for the ω-oxidation of lauric acid, the precursor to dodecanedioic acid. Data for Acyl-CoA Oxidase is included as it represents a key enzyme in subsequent peroxisomal DCA metabolism.
Experimental Protocols
Investigating the proposed pathway requires robust methodologies for enzyme activity assays and metabolite quantification.
Protocol 1: Dicarboxylate-CoA Ligase Activity Assay
This protocol is adapted from enzyme-coupled colorimetric assays for acyl-CoA synthetases.[15][16] The formation of dodecanedioyl-CoA is coupled to its oxidation by acyl-CoA oxidase, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a peroxidase-catalyzed reaction to generate a detectable colored product.
Materials:
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Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂, 2 mM EDTA.
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Substrates: 5 mM ATP, 2 mM Coenzyme A, 1 mM Dodecanedioic acid.
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Coupling Enzymes: Acyl-CoA Oxidase (ACO), Horseradish Peroxidase (HRP).
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Colorimetric Reagent: 4-aminoantipyrine (B1666024) (4-AAP) and TOOS reagent.
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Sample: Microsomal fraction or purified enzyme preparation.
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Microplate reader (550 nm).
Procedure:
-
Prepare a master mix in the reaction buffer containing HRP, 4-AAP, and TOOS.
-
Add 50 µL of the master mix to each well of a 96-well microplate.
-
Add 10 µL of the sample (enzyme preparation) to each well.
-
Add 20 µL of a substrate mix containing ATP and CoA.
-
To initiate the reaction, add 20 µL of 1 mM dodecanedioic acid.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the increase in absorbance at 550 nm over 10-20 minutes.
-
Calculate the rate of reaction from the linear portion of the curve. A standard curve using known concentrations of H₂O₂ should be run in parallel for quantification.
Protocol 2: Fatty Acid Hydroxylation Assay
This protocol describes a method to measure the hydroxylation of a fatty acid (or its CoA derivative) by microsomal cytochrome P450 enzymes, followed by HPLC analysis.[17]
Materials:
-
Incubation Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.
-
Cofactors: NADPH generating system (e.g., 1 mM NADP⁺, 10 mM Glucose-6-phosphate, 1 U/mL Glucose-6-phosphate dehydrogenase).
-
Substrate: 100 µM Dodecanedioyl-CoA.
-
Sample: Liver microsomes (e.g., 0.5 mg/mL protein).
-
Stop Solution: 2N HCl.
-
Extraction Solvent: Ethyl acetate.
-
HPLC system with a suitable column (e.g., C18 reverse-phase).
-
Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid.
-
Mass Spectrometer for detection (LC-MS).
Procedure:
-
Pre-warm microsomal suspension in incubation buffer at 37°C for 3 minutes.
-
Initiate the reaction by adding the NADPH generating system and the dodecanedioyl-CoA substrate.
-
Incubate at 37°C for 30 minutes with gentle shaking.
-
Stop the reaction by adding 100 µL of 2N HCl.
-
Extract the metabolites by adding 1 mL of ethyl acetate, vortexing, and centrifuging to separate the phases.
-
Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Inject an aliquot onto the LC-MS system for analysis. Identify and quantify the 6-hydroxydodecanedioyl-CoA peak based on its retention time and mass-to-charge ratio, compared to a synthesized standard if available.
Protocol 3: Quantification of Acyl-CoA Esters by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of acyl-CoA species from cells or tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for this analysis.[18][19]
Materials:
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-cooled to -20°C.[20]
-
Internal Standards: A mixture of odd-chain length acyl-CoAs (e.g., C15:0-CoA, C17:0-CoA) for quantification.
-
Cell or tissue sample.
-
LC-MS/MS system with electrospray ionization (ESI) source.
Procedure:
-
Homogenize the frozen tissue powder or cell pellet in a 20-fold excess of the cold extraction solvent. Add internal standards at this stage.
-
Vortex vigorously and incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.
-
Transfer the supernatant to a new tube and dry under vacuum or nitrogen.
-
Reconstitute the sample in a suitable volume of the initial LC mobile phase (e.g., 50% acetonitrile/water with 30 mM TEAA).[19]
-
Inject the sample into the LC-MS/MS system.
-
Use multiple reaction monitoring (MRM) in positive ion mode to detect and quantify the target acyl-CoA. The transition from the parent ion [M+H]⁺ to the fragment ion [M-507+H]⁺ is commonly used for quantification.[18]
Pathway and Workflow Visualizations
The following diagrams illustrate the proposed synthesis pathway and a general experimental workflow for its investigation.
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References
- 1. JCI - Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity [jci.org]
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- 14. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An enzyme-coupled assay for acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. realgenelabs.com [realgenelabs.com]
- 17. Assay of fatty acid omega-hydroxylation using high-performance liquid chromatography with fluorescence labeling reagent, 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one (BrMB) - PubMed [pubmed.ncbi.nlm.nih.gov]
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